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molecular formula C12H14N2O B093940 N-Acetyltryptamine CAS No. 1016-47-3

N-Acetyltryptamine

Cat. No. B093940
M. Wt: 202.25 g/mol
InChI Key: NVUGEQAEQJTCIX-UHFFFAOYSA-N
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Patent
US08138187B2

Procedure details

Tryptamine (192 mg/1.2 mmol) was initially introduced into abs. THF (5 ml), and triethylamine (179 μl/1.3 mmol) was added. Acetic anhydride (132 mg/1.3 mmol) was then added and the mixture was stirred at RT for 4 h. The mixture was concentrated to dryness i. vac. The residue was taken up in ethyl acetate and this solution was washed with saturated NaHCO3 solution (two times 20 ml) and with NaCl solution (two times 20 ml). The organic phase was dried over Na2SO4 and concentrated i. vac.
Quantity
192 mg
Type
reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step Two
Quantity
179 μL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.C(N(CC)CC)C.[C:20](OC(=O)C)(=[O:22])[CH3:21]>C1COCC1>[NH:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:4]([CH2:3][CH2:2][NH:1][C:20](=[O:22])[CH3:21])=[CH:5]1

Inputs

Step One
Name
Quantity
192 mg
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Step Two
Name
Quantity
132 mg
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
179 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness i
WASH
Type
WASH
Details
this solution was washed with saturated NaHCO3 solution (two times 20 ml) and with NaCl solution (two times 20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated i

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
N1C=C(C2=CC=CC=C12)CCNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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